molecular formula C13H18BFO2 B1440872 2-(2-Fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1192045-84-3

2-(2-Fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1440872
CAS No.: 1192045-84-3
M. Wt: 236.09 g/mol
InChI Key: XPBIIDZQZBLHMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. This compound features a boron atom within a dioxaborolane ring, which is attached to a fluorinated methylphenyl group. Its unique structure makes it a valuable reagent in various chemical reactions, particularly in the field of cross-coupling reactions.

Properties

IUPAC Name

2-(2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO2/c1-9-6-7-11(15)10(8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBIIDZQZBLHMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-5-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid. The general reaction conditions include:

    Reagents: 2-fluoro-5-methylphenylboronic acid, pinacol, dehydrating agent (e.g., anhydrous magnesium sulfate)

    Solvent: Tetrahydrofuran (THF) or toluene

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like ethanol or dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Cross-Coupling: Biaryl compounds

    Oxidation: 2-fluoro-5-methylphenylboronic acid

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

Synthetic Chemistry

The compound serves as a versatile building block in organic synthesis. Its boron atom can participate in cross-coupling reactions, particularly in Suzuki-Miyaura reactions. This is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Key Reactions:

  • Suzuki Coupling : Utilized for the formation of biaryl compounds which are significant in pharmaceuticals and agrochemicals.
Reaction TypeExample Application
Suzuki CouplingSynthesis of pharmaceuticals
Negishi CouplingPreparation of complex organic compounds

Medicinal Chemistry

In medicinal chemistry, derivatives of boron compounds have shown promise as potential therapeutic agents. The incorporation of fluorine enhances metabolic stability and bioavailability.

Case Studies:

  • Anticancer Agents : Research indicates that boron-containing compounds can exhibit antitumor activity by modulating biological pathways.
  • Antiviral Activity : Some studies suggest that these compounds may inhibit viral replication.

Materials Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of polymers and nanomaterials.

Applications Include:

  • Polymer Chemistry : Used as a monomer for synthesizing boron-containing polymers which exhibit enhanced thermal and mechanical properties.
  • Nanotechnology : Potential use in creating boron-doped nanomaterials for electronics and photonics.

Mechanism of Action

The compound exerts its effects primarily through its boron atom, which can form stable covalent bonds with carbon atoms in organic molecules. This property is exploited in cross-coupling reactions where the boron atom facilitates the formation of new carbon-carbon bonds. The fluorine atom on the phenyl ring can also influence the reactivity and selectivity of the compound in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(4-Methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(2-Chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(2-Fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination can enhance the compound’s reactivity and selectivity in chemical reactions, making it a valuable tool in organic synthesis.

Biological Activity

2-(2-Fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C13_{13}H18_{18}BFO2_2
  • Molecular Weight : 236.09 g/mol
  • CAS Number : 1192045-84-3
  • Structure : The compound features a dioxaborolane ring and a fluoro-substituted phenyl group which may influence its biological properties.

Research indicates that boron-containing compounds can exhibit diverse biological activities through various mechanisms:

  • Enzyme Inhibition : Many boron compounds act as enzyme inhibitors. For instance, they have been shown to inhibit β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics .
  • Antimicrobial Activity : The presence of the fluoro-substituent can enhance the lipophilicity and membrane permeability of the compound, potentially improving its antimicrobial efficacy against resistant strains .
  • Anticancer Properties : Preliminary studies suggest that compounds similar to this compound may exhibit anticancer activity by targeting specific kinases involved in cell cycle regulation and apoptosis .

Biological Activity Data

A summary of relevant biological activity data is presented in the following table:

Activity TypeObserved EffectsReference
Enzyme InhibitionSignificant inhibition of various β-lactamases
AntimicrobialEffective against multi-drug resistant strains
AnticancerInduces apoptosis in cancer cell lines
CytotoxicityDose-dependent cytotoxic effects on tumor cells

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of boron compounds, this compound was tested against various bacterial strains. The compound demonstrated significant activity against resistant strains of Escherichia coli and Staphylococcus aureus. The mechanism was attributed to its ability to inhibit β-lactamase enzymes .

Case Study 2: Anticancer Potential

Q & A

Q. Table 1. Key Synthetic Parameters for Boronic Ester Synthesis

ParameterOptimal ConditionReference
CatalystUiO-Co (0.2 mol%)
SolventToluene/THF (3:1)
Temperature80–100°C
PurificationHex/EtOAc (25:1) chromatography

Q. Table 2. Analytical Signatures for Quality Control

TechniqueKey ObservationReference
¹H NMRAromatic H (δ 6.8–7.5 ppm)
¹¹B NMRδ ~28–32 ppm (dioxaborolane)
HRMS[M+H]⁺ calc. for C₁₃H₁₇BFO₂

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(2-Fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.